molecular formula C19H28ClNO5 B5113913 1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate

1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate

Cat. No. B5113913
M. Wt: 385.9 g/mol
InChI Key: WJCZUFWIAJZTFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate, also known as JDTic, is a selective antagonist for the kappa-opioid receptor. It was first synthesized in the early 2000s and has since been the subject of numerous scientific studies.

Scientific Research Applications

1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate has been the subject of numerous scientific studies, primarily focused on its potential use in the treatment of drug addiction and depression. It has been shown to reduce the rewarding effects of drugs such as cocaine and morphine, and to decrease symptoms of depression in animal models. 1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate has also been studied for its potential use in the treatment of pain, anxiety, and other psychiatric disorders.

Mechanism of Action

1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate acts as a selective antagonist for the kappa-opioid receptor, which is involved in the regulation of pain, stress, and mood. By blocking the activity of this receptor, 1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate can reduce the rewarding effects of drugs and decrease symptoms of depression and anxiety.
Biochemical and Physiological Effects:
1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate has been shown to have a number of biochemical and physiological effects, including reducing the release of dopamine in the brain, decreasing the activity of the hypothalamic-pituitary-adrenal (HPA) axis, and modulating the release of stress hormones such as corticotropin-releasing factor (CRF). These effects are thought to contribute to 1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate's ability to reduce drug-seeking behavior and alleviate symptoms of depression and anxiety.

Advantages and Limitations for Lab Experiments

One advantage of 1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate is its selectivity for the kappa-opioid receptor, which allows for more targeted research on the role of this receptor in various physiological and behavioral processes. However, one limitation of 1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate is its relatively low potency, which can make it difficult to achieve consistent results in lab experiments.

Future Directions

There are a number of potential future directions for research on 1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate, including further studies on its use in the treatment of drug addiction and depression, as well as investigations into its potential use in the treatment of pain, anxiety, and other psychiatric disorders. Additionally, research could focus on developing more potent versions of 1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate or exploring its use in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate is synthesized through a multi-step process that involves the reaction of piperidine with 2-chloro-6-methylphenol, followed by the addition of butyl bromide and sodium hydride. The resulting product is then treated with oxalic acid to form the oxalate salt of 1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate.

properties

IUPAC Name

1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClNO.C2H2O4/c1-14-8-11-19(12-9-14)10-3-4-13-20-17-15(2)6-5-7-16(17)18;3-1(4)2(5)6/h5-7,14H,3-4,8-13H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCZUFWIAJZTFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCCOC2=C(C=CC=C2Cl)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-Chloro-6-methylphenoxy)butyl]-4-methylpiperidine;oxalic acid

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